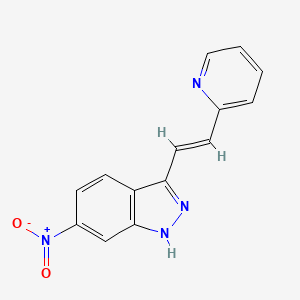

(E)-6-Nitro-3-(2-(pyridin-2-yl)vinyl)-1H-indazole

Description

Properties

IUPAC Name |

6-nitro-3-[(E)-2-pyridin-2-ylethenyl]-1H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4O2/c19-18(20)11-5-6-12-13(16-17-14(12)9-11)7-4-10-3-1-2-8-15-10/h1-9H,(H,16,17)/b7-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGIJJKHZJBOJGN-QPJJXVBHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C=CC2=NNC3=C2C=CC(=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=NC(=C1)/C=C/C2=NNC3=C2C=CC(=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201215040 | |

| Record name | 1H-Indazole, 6-nitro-3-[(1E)-2-(2-pyridinyl)ethenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201215040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1800295-32-2 | |

| Record name | 1H-Indazole, 6-nitro-3-[(1E)-2-(2-pyridinyl)ethenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1800295-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indazole, 6-nitro-3-[(1E)-2-(2-pyridinyl)ethenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201215040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of (E)-6-Nitro-3-(2-(pyridin-2-yl)vinyl)-1H-indazole typically involves the following steps :

Starting Materials: The synthesis begins with 2-vinylpyridine and 3-iodo-6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole as the primary starting materials.

Reaction Conditions: The reaction is carried out under specific conditions to ensure the formation of the desired product. The reaction involves the use of solvents such as dichloromethane (CH2Cl2) and reagents like oxalyl chloride and dimethylformamide (DMF).

Synthetic Route: The synthetic route involves a Knoevenagel condensation reaction followed by oxidation and condensation reactions. The Knoevenagel reaction is performed in the absence of a condensing agent and solvent, leading to the formation of intermediate compounds. These intermediates are then oxidized using the Jones reagent to form the corresponding acid forms.

Chemical Reactions Analysis

Heck Coupling for Vinylpyridine Installation

The (E)-vinylpyridine moiety is introduced via palladium-catalyzed cross-coupling. In a representative protocol:

-

Reactants : 3-iodo-6-nitro-1-(tetrahydropyran-2-yl)-1H-indazole and 2-vinylpyridine

-

Catalyst : Pd(OAc)₂ (2 mol%)

-

Ligand : Tri-o-tolylphosphine (4.5 mol%)

-

Base : N,N-Diisopropylethylamine (2 eq)

-

Solvent : DMF at 100°C for 12 h

Mechanism : Oxidative addition of Pd⁰ to the C–I bond, followed by alkene insertion and β-hydride elimination to form the (E)-configured vinylpyridine .

Nitro Group Reduction

The nitro group at C6 participates in reduction reactions to form intermediates for pharmaceuticals like axitinib:

-

Conditions : Hydrogenation (H₂/Pd-C) or catalytic transfer hydrogenation

Diazonium Salt Formation and Iodination

The amino derivative undergoes diazotization for halogenation:

-

Diazotization :

-

Iodination :

1,3-Dipolar Cycloaddition

The nitroindazole core reacts with azides to form triazole hybrids:

-

Reactants : Propargyl derivatives + azides

-

Conditions : Huisgen cycloaddition (refluxing ethanol, 3 days)

-

Regioisomers :

N-Deprotection

The tetrahydropyran (THP) protecting group is cleaved under acidic conditions:

-

Reagents : HCl (conc.) or H₂SO₄ in THF/H₂O

-

Conditions : 50°C for 2–4 h

Suzuki-Miyaura Cross-Coupling

The iodo derivative undergoes Pd-mediated coupling with boronic acids:

-

Catalyst : Pd(dppf)Cl₂·CH₂Cl₂

-

Base : Cs₂CO₃

-

Solvent : DMF at 80°C

-

Example Product : 6-(2-Mercapto-N-methylbenzamide)-3-((E)-2-pyridin-2-yl-vinyl)-1H-indazole

Mechanistic and Stability Insights

-

Steric Effects : The (E)-vinylpyridine group directs electrophilic substitution to the C5 position of the indazole ring .

-

Acid Sensitivity : Protonation at N1 enhances reactivity toward nucleophiles but destabilizes the THP group .

-

Thermal Stability : Decomposes above 200°C; storage recommended at 2–8°C under inert atmosphere .

This compound’s versatility in cross-coupling and cycloaddition reactions makes it critical for synthesizing kinase inhibitors and heterocyclic hybrids with therapeutic potential .

Scientific Research Applications

(E)-6-Nitro-3-(2-(pyridin-2-yl)vinyl)-1H-indazole has several scientific research applications, including :

Chemistry: The compound is used as a precursor in the synthesis of various derivatives and analogs. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: In biological research, the compound is used to study its effects on cellular processes and pathways. It is also used in the development of new biochemical assays and diagnostic tools.

Industry: The compound is used in the production of various industrial chemicals and materials. It is also used in the development of new materials with specific properties and functions.

Mechanism of Action

The mechanism of action of (E)-6-Nitro-3-(2-(pyridin-2-yl)vinyl)-1H-indazole involves its interaction with specific molecular targets and pathways . The compound acts as an inhibitor of tyrosine kinases, particularly the BCR-ABL tyrosine kinase with the T315I mutation. By inhibiting this kinase, the compound blocks the signaling pathways involved in cell proliferation and survival, leading to the suppression of tumor growth and metastasis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

- Electronic Effects : The nitro group in the target compound is a strong electron-withdrawing group, enhancing electrophilicity compared to the aldehyde or carboxylic acid substituents in precursors like trans-4-(2-(pyridin-2-yl)vinyl)benzaldehyde (I) .

- Steric and Solubility Profiles: The THP group in the target compound improves solubility compared to non-protected indazoles, a critical factor in pharmaceutical processing . In contrast, sulfur-containing impurities (e.g., PA 28 0451022) exhibit higher reactivity due to the thioether group .

Crystallography

- Precursors like trans-4-(2-(pyridin-2-yl)vinyl)benzaldehyde (I) crystallize in monoclinic space groups (e.g., P21/c, P21) with distinct unit cell parameters, indicating varied molecular packing .

Q & A

Basic Research Question

- NOESY NMR : Detect spatial proximity between vinyl protons and adjacent aromatic protons to distinguish (E) from (Z) isomers .

- UV-Vis spectroscopy : Compare experimental λmax with TD-DFT calculations to validate electronic transitions .

- X-ray crystallography : Resolve crystal structures using SHELX software (e.g., SHELXL for refinement) to unambiguously assign geometry .

How is kinase inhibitory activity evaluated for this compound in preclinical studies?

Advanced Research Question

- In vitro assays : Use recombinant kinases (e.g., VEGFR2, FLT-3) with ATP-competitive binding assays; measure IC₅₀ values via fluorescence polarization .

- Cell-based models : Test anti-angiogenic effects in HUVEC proliferation assays or xenograft models, correlating with Axitinib’s known mechanisms .

What strategies identify and quantify synthetic impurities in batch production?

Advanced Research Question

- LC-MS/MS : Compare retention times and fragmentation patterns with reference standards (e.g., Axitinib Impurity H ).

- HPLC-DAD : Use gradient elution with C18 columns to resolve nitro-group derivatives and vinyl regioisomers .

How can poor aqueous solubility be addressed in biological assays?

Q. Methodological Focus

- Co-solvents : Use DMSO (≤0.1% v/v) for in vitro studies, noting its compatibility with cellular assays .

- Nanoformulations : Encapsulate in PEGylated liposomes to enhance bioavailability .

- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) to improve solubility .

How to resolve contradictions in reported IC₅₀ values across studies?

Q. Data Analysis Focus

- Assay standardization : Control ATP concentrations, incubation times, and kinase isoforms (e.g., VEGFR1 vs. VEGFR2) .

- Orthogonal validation : Confirm activity via Western blot (phospho-VEGFR2) or capillary electrophoresis .

What in silico methods predict binding affinity to VEGFR2?

Advanced Research Question

- Molecular docking : Use AutoDock Vina with crystal structures (PDB: 4AGC) to model interactions with the ATP-binding pocket .

- MD simulations : Simulate ligand-protein stability (GROMACS) over 100 ns to assess binding entropy and hydrogen-bond networks .

How to assess metabolic stability in hepatic microsomes?

Q. Methodological Focus

- Incubation protocols : Use human liver microsomes with NADPH, monitor parent compound depletion via LC-MS .

- Metabolite ID : Perform MS/MS fragmentation to identify nitro-reduction or pyridyl oxidation products .

How to overcome crystallography challenges for structural validation?

Q. Technical Focus

- Co-crystallization : Screen with PEG-based precipitants and optimize pH (6.5–7.5) for crystal growth .

- Twinned data : Apply SHELXD for structure solution and SHELXL for refinement of high mosaicity crystals .

What structure-activity relationship (SAR) strategies enhance selectivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.